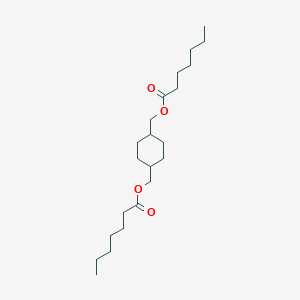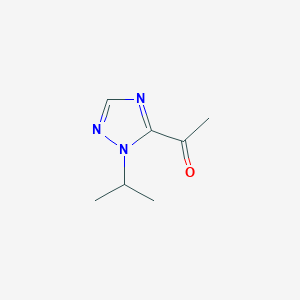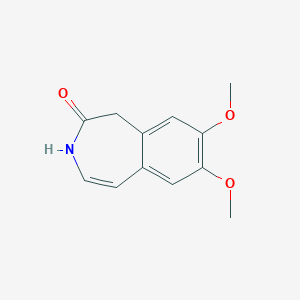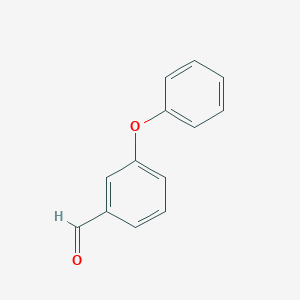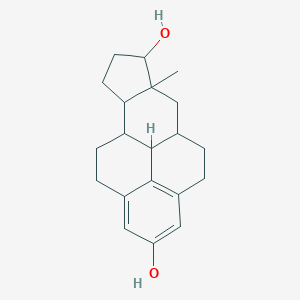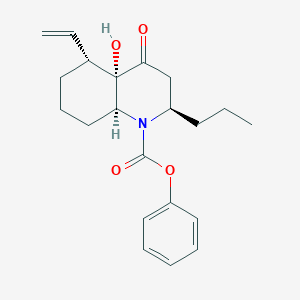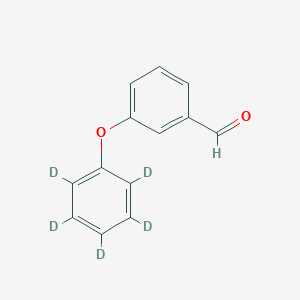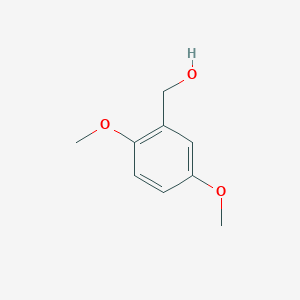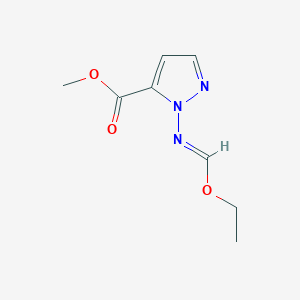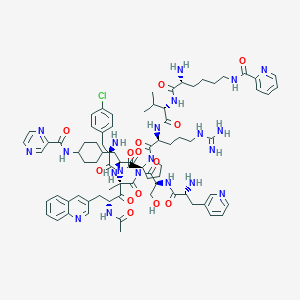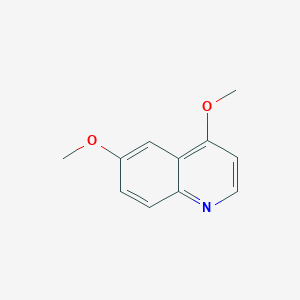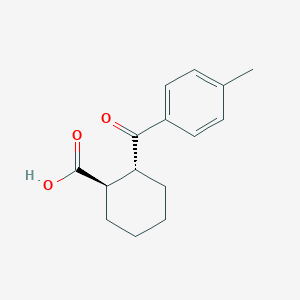
trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid is a derivative of cyclohexane carboxylic acid with a 4-methylbenzoyl substituent at the trans-2 position. This compound is related to various cyclohexane derivatives that have been studied for their chemical properties and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of cyclohexane derivatives often involves the hydrogenation of aromatic precursors. For instance, 4-methylcyclohexane carboxylic acid (4-MHA) can be prepared from 4-methylbenzoic acid (4-MPa) using ruthenium/carbon catalysts in an alkaline aqueous solution, achieving a high conversion rate and selectivity without decarboxylation side reactions . Similarly, trans-4-ethylcyclohexylcarboxylic acid can be produced by hydrogenating 4-ethylbenzoic acid with ruthenium/carbon catalysts, resulting in a high ratio of the trans isomer . These methods highlight the importance of catalyst choice and reaction conditions in directing the synthesis towards the desired isomers.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives is influenced by the substituents and their positions on the cyclohexane ring. For example, the most stable conformations for cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution are staggered forms, with the diequatorial conformer being preferred in the trans form . The atomic distances between functional groups in these conformers can significantly affect their biological activity, such as antifibrinolytic effects .
Chemical Reactions Analysis
Cyclohexane derivatives can undergo various chemical reactions, including co-crystal formation and photochemical reactions. Co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol with hydroxyl benzoic acids have been synthesized and characterized, showing a three-dimensional hydrogen-bonded network in the crystal lattice . The photochemistry of 4-cyanobenzoic acid esters of trans-2-phenylcyclohexanol involves a Norrish Type II-like reaction, leading to the formation of 1-phenylcyclohexene and 4-cyanobenzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives, such as solubility, thermal stability, and mass spectra, are crucial for their practical applications. Co-crystals can enhance the solubility of active pharmaceutical ingredients , while the mass spectra of t-butylcyclohexanecarboxylic acids provide insights into their fragmentation patterns, which differ characteristically between cis and trans isomers . Thermal analysis techniques like DSC and TGA are used to study the thermal behavior of these compounds .
Applications De Recherche Scientifique
Catalytic Oxidation of Cyclohexene
Cyclohexene, a related compound, undergoes oxidation to produce valuable intermediates for the chemical industry, such as cyclohexanone and adipic acid. These intermediates are crucial for the production of nylons and other polymers. Advances in catalytic oxidation processes for cyclohexene aim to achieve selective production of targeted products, indicating the potential utility of similar processes for trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid derivatives (Cao et al., 2018).
Stability and Degradation Studies
Investigations into the stability and degradation pathways of compounds like nitisinone, which shares structural features with cyclohexane derivatives, are crucial for understanding their behavior in various conditions. These studies are fundamental for the development of pharmaceuticals and herbicides, highlighting the importance of such research for trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid (Barchańska et al., 2019).
Environmental Impact of Chemical Compounds
The environmental fate and behavior of parabens, including their occurrence in water systems and potential as endocrine disruptors, provide a model for assessing the environmental impact of similar compounds. This research is pivotal for evaluating the ecological safety of chemicals, including cyclohexane derivatives (Haman et al., 2015).
Ionic Liquids and Separation Technologies
Ionic liquids involving cycloalkanes and similar structures are explored for their applications in separation technologies, indicating the potential for trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid in such innovative solutions. This research underscores the versatility of cyclohexane derivatives in chemical processes (Domańska et al., 2016).
Muconic Acid Derivatives
Research on muconic acid, a dicarboxylic acid with conjugated double bonds, showcases the interest in derivatives of cyclohexane for the synthesis of biobased polymers and chemicals. This highlights the role of cyclohexane derivatives, including potentially trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid, in the development of sustainable materials (Khalil et al., 2020).
Propriétés
IUPAC Name |
(1R,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAROMYZTGWTSG-CHWSQXEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

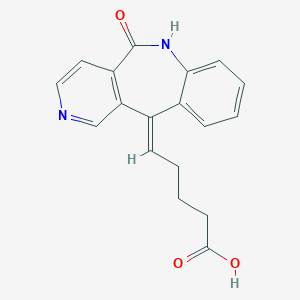
![1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea](/img/structure/B142647.png)
